molecular formula C17H13ClN2OS2 B2958689 3-{[(2-chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one CAS No. 477860-19-8

3-{[(2-chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one

Cat. No.: B2958689
CAS No.: 477860-19-8
M. Wt: 360.87
InChI Key: PYQUNHLTYFAPLB-UHFFFAOYSA-N
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Description

3-{[(2-chlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is a useful research compound. Its molecular formula is C17H13ClN2OS2 and its molecular weight is 360.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The compound is part of a broader family of quinazolinone derivatives that have been synthesized to study their potential applications in medicine and pharmacology. For example, the synthesis and evaluation of novel quinazolinone derivatives as diuretic agents have been explored, highlighting the significance of heterocyclic combinations in enhancing expected diuretic activity (Maarouf, El‐Bendary, & Goda, 2004). Additionally, the functionalization of 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one through intramolecular electrophilic cyclization has been investigated to give various derivatives, showcasing the chemical versatility of these compounds (Kut, Onysko, & Lendel, 2020).

Antimicrobial and Antifungal Activity

Quinazolin-4(3H)-ones incorporating sulfonamido-4-thiazolidinone have shown promising in vitro antibacterial and antifungal activities, indicating their potential as novel antimicrobial agents (Patel, Patel, & Patel, 2010). This suggests a potential application of these compounds in combating infectious diseases caused by bacteria and fungi.

Anti-inflammatory and Antitumor Activities

The synthesis of quinazolinone derivatives has been linked to the exploration of their biological activities, including anti-inflammatory and antitumor effects. For instance, new 3H-quinazolin-4-one derivatives have been synthesized and shown to possess significant antimicrobial activity, hinting at their potential use in medical treatments (Saleh, Hafez, Abdel‐hay, & Gad, 2004).

Potential as Antifolate Inhibitors

The compound's derivatives have been studied as nonclassical antifolate inhibitors of thymidylate synthase, an enzyme critical for DNA synthesis, demonstrating potential applications in cancer therapy and the treatment of bacterial infections (Gangjee, Mavandadi, Kisliuk, McGuire, & Queener, 1996).

Properties

IUPAC Name

3-[(2-chlorophenyl)sulfanylmethyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2OS2/c18-13-6-2-4-8-15(13)22-9-11-10-23-17-19-14-7-3-1-5-12(14)16(21)20(11)17/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQUNHLTYFAPLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CSC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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